Desethyl chloroquine

Antimalarial Plasmodium falciparum Drug metabolism

Desethyl chloroquine is the primary N-dealkylated metabolite of chloroquine formed via CYP2C8/CYP3A4. Its equivalent antimalarial potency against chloroquine-sensitive P. falciparum strains relative to chloroquine makes it an indispensable tool for dissecting mechanisms of action—particularly in autophagy, lysosomal function, and TLR signaling studies—without potency confounders. Its longer elimination half-life (33.2 h vs. 19.5 h) and lower Cmax necessitate quantification alongside chloroquine for accurate pharmacokinetic modeling. The marked 3- to >7-fold potency loss against resistant strains uniquely positions it as a probe for resistance mechanism elucidation and next-generation analog development. An essential reference standard for LC-MS/MS method validation.

Molecular Formula C16H22ClN3
Molecular Weight 291.82 g/mol
CAS No. 1476-52-4
Cat. No. B194037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyl chloroquine
CAS1476-52-4
Synonymsdeethylchloroquine
desethylchloroquine
desethylchloroquine dihydrochloride
desethylchloroquine hydrochloride
desethylchloroquine oxalate (1:2)
monodesethylchloroquine
Molecular FormulaC16H22ClN3
Molecular Weight291.82 g/mol
Structural Identifiers
SMILESCCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)
InChIKeyMCYUUUTUAAGOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow to Tan Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desethyl Chloroquine (CAS 1476-52-4) for Research: Antimalarial Metabolite Activity and Pharmacokinetic Profile


Desethyl chloroquine (DEC) is the primary N-dealkylated metabolite of the antimalarial drug chloroquine, formed via cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4 [1]. It possesses intrinsic antiplasmodial activity and is detectable in plasma within 30 minutes of chloroquine administration [2].

Why Desethyl Chloroquine Cannot Be Interchanged with Chloroquine or Other Analogs


Desethyl chloroquine's pharmacological and pharmacokinetic properties differ significantly from its parent compound, chloroquine, and other related analogs. Key differences in antimalarial potency against sensitive versus resistant strains, elimination half-life, and CYP enzyme interactions mean that it is not a simple, interchangeable substitute [1]. Selecting the correct compound for research requires precise understanding of these quantitative differences to ensure experimental relevance and avoid confounding data [2].

Desethyl Chloroquine: Quantitative Evidence for Research Selection vs. Chloroquine and Bisdesethylchloroquine


Equivalent Activity Against Chloroquine-Sensitive P. falciparum (DEC vs. Chloroquine)

Desethyl chloroquine demonstrates activity equivalent to chloroquine against chloroquine-sensitive strains of Plasmodium falciparum. Against the Camp LA137 strain, chloroquine and desethyl chloroquine demonstrated nearly equivalent activities, while bisdesethylchloroquine was less active with an ID50 more than twice that of chloroquine [1]. This equivalence is also supported by studies showing that in vitro, desethylchloroquine was as active as chloroquine against a chloroquine-sensitive strain [2].

Antimalarial Plasmodium falciparum Drug metabolism

Reduced Activity Against Chloroquine-Resistant P. falciparum (DEC vs. Chloroquine)

Against chloroquine-resistant strains, desethyl chloroquine exhibits a significant loss of activity. Against the chloroquine-resistant Vietnam Smith strain, DEC showed a three-fold loss of activity compared to chloroquine [1]. This is further substantiated by data showing that for resistant isolates, the median IC50 for chloroquine was 320 nmol/L while for monodesethylchloroquine it was 2300 nmol/L, representing a >7-fold reduction in potency [2]. Bisdesethylchloroquine showed no detectable activity at concentrations as high as 340 ng/ml [1].

Antimalarial resistance Plasmodium falciparum Drug resistance

Extended Elimination Half-Life vs. Parent Drug (DEC vs. Chloroquine)

Desethyl chloroquine has a longer terminal elimination half-life than chloroquine. In one clinical study, the mean t1/2 for DEC was 33.2 hours, compared to 19.5 hours for chloroquine [1]. Other studies report elimination half-lives for both compounds in the range of 20 to 60 days, with DEC concentrations declining slowly [2]. This longer half-life for DEC is consistent across multiple studies and may influence drug accumulation and long-term exposure profiles.

Pharmacokinetics Drug elimination Half-life

Lower Peak Plasma Concentration (Cmax) vs. Parent Drug (DEC vs. Chloroquine)

Desethyl chloroquine achieves lower maximum plasma concentrations (Cmax) compared to chloroquine after equivalent dosing of the parent drug. In a clinical study, the mean Cmax for chloroquine was 314 ± 83.5 ng/mL, while for DEC it was 89.8 ± 30.4 ng/mL [1]. A broader review of studies shows Cmax ranges for chloroquine from 283–1430 ng/mL and for DEC from 89–220 ng/mL [2]. This indicates that DEC plasma levels are consistently a fraction of those of chloroquine.

Pharmacokinetics Cmax Drug exposure

Intermediate Antimalarial Potency Among Chloroquine Metabolites

Desethyl chloroquine occupies an intermediate position in terms of antimalarial potency between chloroquine and the fully dealkylated metabolite, bisdesethylchloroquine. Against chloroquine-sensitive P. falciparum, chloroquine and DEC were nearly equipotent, while bis-DEC had an ID50 more than twice that of chloroquine [1]. Against resistant strains, DEC shows a three-fold loss of activity, while bis-DEC shows no detectable activity at concentrations up to 340 ng/ml [1]. In vivo, DEC and bis-DEC both showed similar ED95 values to CQ in a mouse model (3.9, 3.7, and 3.9 mg/kg, respectively), but their performance in vitro differs [2].

Antimalarial Metabolite ranking Structure-activity relationship

CYP2D6-Mediated Drug-Drug Interaction Potential Shared with Chloroquine

Both desethyl chloroquine and chloroquine competitively inhibit CYP2D6-mediated reactions in vitro and in vivo [1]. This shared property is a class effect of aminoquinolines and suggests that DEC may also be involved in drug-drug interactions with substrates metabolized by CYP2D6. However, no direct quantitative comparison of inhibitory potency (Ki or IC50) between DEC and chloroquine for CYP2D6 was identified in the available literature [2].

Drug-drug interactions CYP2D6 Metabolism

Optimal Research Applications for Desethyl Chloroquine (CAS 1476-52-4)


Investigating Chloroquine's Mechanism of Action in Sensitive Strains

Due to its equivalent antimalarial potency against chloroquine-sensitive P. falciparum strains compared to chloroquine [1], desethyl chloroquine serves as an ideal tool for dissecting the mechanisms of action of the parent drug without the confounding variable of differential potency. This is particularly relevant for studies on autophagy, lysosomal function, and TLR signaling, where the active metabolite may be the relevant effector in vivo.

Pharmacokinetic and Metabolism Studies in Animal Models

Desethyl chloroquine's longer elimination half-life (33.2 h vs. 19.5 h for chloroquine) and lower Cmax (89.8 ng/mL vs. 314 ng/mL) [1] make it a key analyte in pharmacokinetic studies. Its unique PK profile requires its quantification alongside chloroquine to fully understand drug exposure and metabolism in animal models and clinical trials [2].

Research on Chloroquine Resistance Mechanisms

The marked 3- to >7-fold loss of activity of desethyl chloroquine against chloroquine-resistant P. falciparum strains compared to chloroquine [1] makes it a critical compound for studying resistance mechanisms. Its differential activity provides a probe for understanding the structural features required for activity against resistant parasites and for developing new analogs that overcome resistance [2].

Analytical Method Development and Validation

Desethyl chloroquine is a necessary reference standard for developing and validating LC-MS/MS methods for the simultaneous determination of chloroquine and its metabolites in biological matrices. Its distinct chromatographic and mass spectrometric properties, and its presence in plasma within 30 min of chloroquine administration [1], make it essential for ensuring assay accuracy and specificity in therapeutic drug monitoring and pharmacokinetic studies.

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